Ethyl 5,6-dichloropyrimidine-4-carboxylate

Beschreibung

Ethyl 5,6-dichloropyrimidine-4-carboxylate (CAS: 1097250-57-1) is a pyrimidine derivative with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol . It is characterized by two chlorine substituents at positions 5 and 6 of the pyrimidine ring and an ethyl ester group at position 2. The compound is stored under inert conditions (2–8°C) due to its sensitivity to environmental factors. Its hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Pyrimidine derivatives like this are pivotal in medicinal chemistry, particularly as intermediates in synthesizing kinase inhibitors and antitubercular agents . Its structural features enable reactivity at specific positions, making it valuable for cross-coupling reactions and functional group transformations.

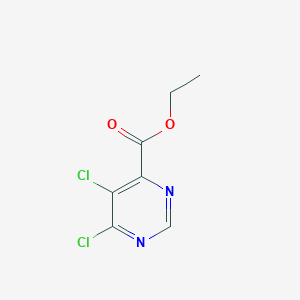

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 5,6-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPGVCWUVPVWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727160 | |

| Record name | Ethyl 5,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097250-57-1 | |

| Record name | Ethyl 5,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in ethanol . The process involves multiple steps, including protection of functional groups, cyclization, and substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5,6-dichloropyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or ethanol.

Cyclization Reactions: These reactions often require the presence of a base and elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Cyclized Products: More complex heterocyclic structures can be obtained through cyclization reactions.

Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 5,6-dichloropyrimidine-4-carboxylate is a valuable intermediate in synthesizing various pharmaceutical compounds. It has been explored for its potential in developing antiviral and antibacterial agents. Its derivatives are being investigated for therapeutic effects against diseases such as cancer and infections .

Agrochemical Production

The compound plays a crucial role in the synthesis of agrochemicals, particularly herbicides and fungicides. Its application helps improve crop yields and pest management strategies. The ability to modify its structure allows researchers to tailor compounds for specific agricultural needs .

Material Science

In material science, this compound is utilized to create specialized polymers and coatings. The incorporation of this compound enhances material properties such as durability and resistance to environmental factors, making it suitable for various industrial applications .

Biochemical Studies

Researchers employ this compound in biochemical studies focusing on enzyme inhibition and receptor binding. Understanding these interactions aids in elucidating biological processes and drug mechanisms, contributing to the development of new therapeutic strategies .

Analytical Chemistry

This compound serves as a standard in various analytical methods, ensuring accuracy and reliability in chemical analyses. Its use in quality control processes is essential for maintaining the integrity of chemical products .

Case Study 1: Antiviral Agent Development

A study investigated the synthesis of derivatives of this compound aimed at enhancing antiviral activity against specific viral strains. The results indicated that certain modifications significantly increased efficacy compared to existing antiviral drugs .

Case Study 2: Herbicide Formulation

Research focused on developing a new class of herbicides using this compound as a core structure. The formulated herbicides demonstrated improved selectivity and reduced toxicity to non-target species, showcasing the compound's potential in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of ethyl 5,6-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Dichloropyrimidine Derivatives

Ethyl 5-Amino-2,6-Dichloropyrimidine-4-Carboxylate (CAS: 54368-62-6)

- Structural Similarity : 0.98 (highest among analogs) .

- Key Differences: Replaces the 5-chloro group with an amino (-NH₂) group.

- Impact: The amino group enhances nucleophilic reactivity at position 5, enabling selective modifications (e.g., amide bond formation). This derivative is prioritized in drug discovery for improved solubility and reduced toxicity compared to fully chlorinated analogs .

Methyl 2,6-Dichloropyrimidine-4-Carboxylate

- Structural Similarity : Differs by a methyl ester (vs. ethyl) and chlorine positions (2,6 vs. 5,6).

- Reactivity : The C6 chlorine exhibits higher reactivity in Suzuki couplings compared to C2 or C5 positions .

- Applications : Used in antitubercular agents (e.g., compound 26 in Scheme 5 of ). The methyl ester may offer faster hydrolysis rates than ethyl esters but lower steric hindrance .

Nitro- and Hydroxy-Substituted Analogs

Ethyl 2,6-Dichloro-5-Nitropyrimidine-4-Carboxylate (CAS: 51940-63-7)

- Similarity : 0.82 .

- Key Feature: A nitro (-NO₂) group at position 4.

- Reactivity : The electron-withdrawing nitro group deactivates the pyrimidine ring, reducing electrophilic substitution rates but enhancing stability under acidic conditions.

Ethyl 2-Hydroxy-6-Methylpyrimidine-4-Carboxylate

Heterocyclic Variants

Ethyl 3-Amino-5,6-Dichloropyrazine-2-Carboxylate (CAS: 86882-92-0)

- Core Structure : Pyrazine ring (two nitrogen atoms at 1,4 positions) vs. pyrimidine (nitrogens at 1,3 positions).

- Impact : Pyrazines exhibit distinct electronic properties, with lower aromatic stabilization than pyrimidines. This derivative is less reactive in nucleophilic substitutions but useful in metal-coordination chemistry .

Comparative Data Table

Key Findings and Trends

Substituent Position : Chlorine at C6 (pyrimidine) enhances reactivity in cross-coupling reactions compared to C2 or C5 .

Ester Group : Ethyl esters (vs. methyl) provide better steric control in synthesis but slower hydrolysis rates .

Functional Groups: Amino or nitro groups modify electronic properties, enabling tailored reactivity for drug candidates .

Heterocycle Choice : Pyrimidines are preferred over pyrazines for electrophilic substitutions due to higher ring activation .

Biologische Aktivität

Ethyl 5,6-dichloropyrimidine-4-carboxylate (EDPC) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

EDPC has the molecular formula and features two chlorine atoms at the 5 and 6 positions of the pyrimidine ring along with an ethyl ester group at the 4 position. This structural configuration is significant for its reactivity and biological interactions.

The biological activity of EDPC is primarily attributed to its ability to act as a building block for more complex organic compounds. It has been shown to participate in various chemical reactions, leading to derivatives with enhanced biological properties. Notably, it serves as an intermediate in the synthesis of compounds that exhibit antitumor , antiviral , and anti-inflammatory activities .

Biological Activities

- Antitumor Activity :

- Antiviral Activity :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities of EDPC Derivatives

Safety and Toxicology

While exploring the therapeutic potential of EDPC, safety profiles have also been assessed. Subacute toxicity studies in mice indicated that certain derivatives exhibit favorable safety margins at high doses, which is crucial for their development as potential pharmaceuticals .

Q & A

Q. What are the key synthetic routes for Ethyl 5,6-dichloropyrimidine-4-carboxylate, and how is regioselectivity achieved?

The compound is typically synthesized via nucleophilic substitution or esterification of pyrimidine precursors. For example, methyl 2,6-dichloropyrimidine-4-carboxylate derivatives are synthesized by chlorination of pyrimidine intermediates under controlled conditions (e.g., using POCl₃ as a chlorinating agent), followed by esterification with ethanol . Regioselectivity is achieved by optimizing reaction temperature, solvent polarity, and catalyst choice (e.g., Lewis acids). Structural confirmation via NMR (¹H/¹³C) and mass spectrometry is critical to verify the substitution pattern .

Q. How is the crystal structure of this compound validated?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is employed for structural validation. Key metrics include R-factor analysis (<5%), residual electron density maps, and thermal displacement parameters. SHELXL’s robust refinement algorithms allow precise determination of bond lengths and angles, even for halogen-rich molecules .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, general protocols for chlorinated pyrimidines apply: use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Waste disposal should follow institutional guidelines for halogenated organic compounds. Stability tests (e.g., DSC for thermal decomposition) are advised for long-term storage .

Advanced Research Questions

Q. How can computational modeling optimize synthetic pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations predict reaction energetics and transition states. For example, modeling the electrophilic aromatic substitution of the pyrimidine ring identifies favorable sites for further functionalization. Software like Gaussian or ORCA, combined with crystallographic data, validates predicted geometries .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

High-resolution LC-MS or GC-MS with electron-capture detection is used to detect chlorinated byproducts. Method validation includes spike-recovery experiments (≥90% accuracy) and calibration curves (R² >0.99). Contradictions in impurity profiles between batches may stem from variations in chlorination efficiency, requiring DoE (Design of Experiments) to optimize reaction conditions .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing carboxylate and chlorine substituents deactivate the pyrimidine ring, necessitating Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Steric hindrance at the 4-position slows reactivity, which is mitigated using bulky ligands (e.g., SPhos) . Kinetic studies (e.g., monitoring via in-situ IR) quantify rate constants for mechanistic insights.

Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data for derivatives?

Contradictions between X-ray structures and NMR data often arise from dynamic effects (e.g., rotamers in solution). Variable-temperature NMR and DFT-based NMR chemical shift calculations (e.g., using ADF or CP2K) reconcile these differences. Multi-method validation (X-ray, NMR, HRMS) is critical for conclusive assignments .

Methodological Recommendations

- Data Analysis : Use tools like Olex2 for crystallographic refinement and Mercury for visualization .

- Statistical Validation : Apply Student’s t-test for reproducibility analysis and PCA (Principal Component Analysis) for batch-to-batch variability .

- Literature Review : Prioritize peer-reviewed journals over commercial databases to avoid biased data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.